2-(2,5-Difluorophenyl)propanoic acid
Description
2-(2,5-Difluorophenyl)propanoic acid is a fluorinated aromatic propanoic acid derivative. The compound features a propanoic acid backbone with a 2,5-difluorophenyl group attached to the second carbon. Fluorine substituents enhance lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C9H8F2O2 |
|---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5(9(12)13)7-4-6(10)2-3-8(7)11/h2-5H,1H3,(H,12,13) |
InChI Key |
UAZZQZBWOSBFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,5-difluorobenzene with propanoic acid under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of 2-(2,5-Difluorophenyl)propanoic acid often involves large-scale chemical reactions using advanced equipment to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-(2,5-Difluorophenyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
3-(2,5-Difluorophenyl)propanoic Acid (CAS 130408-15-0)
- Structure: Phenyl group attached to the third carbon of propanoic acid.
- Molecular Formula : C₉H₈F₂O₂.
- Key Differences : Positional isomerism affects steric interactions and electronic properties. The 3-substituted analog may exhibit distinct solubility and reactivity profiles compared to the 2-substituted target compound .
3-(3,5-Difluorophenyl)propionic Acid (CAS 1958125-88-6)
- Structure : 3,5-Difluorophenyl group on the third carbon.
- Molecular Formula : C₉H₈F₂O₂.
Halogen-Substituted Analogs
2-(2,5-Dichlorophenyl)propanoic Acid (CAS 1249190-68-8)
- Structure : Chlorine atoms replace fluorine at the 2,5-positions.
- Molecular Formula : C₉H₈Cl₂O₂.
- Key Differences : Chlorine’s larger atomic size and lower electronegativity increase lipophilicity and may enhance toxicity. The molecular weight (219.06 g/mol) is higher than fluorine analogs (~202 g/mol) .
2-(2,5-Dichlorophenoxy)propanoic Acid (CAS 6965-71-5)
- Structure: Phenoxy group replaces the phenyl ring.
- Molecular Formula : C₉H₈Cl₂O₃.
- Key Differences : The ether linkage (O–) introduces hydrolytic instability but may improve bioavailability in herbicidal applications .
Amino Acid Derivatives
(2R)-2-Amino-3-(2,5-difluorophenyl)propanoic Acid (CAS 266360-61-6)
- Structure: Amino group at the second carbon, phenyl group at the third.
- Molecular Formula: C₉H₉F₂NO₂.
- Key Differences: This D-phenylalanine analog is a chiral building block for peptide synthesis.
Cbz-2,5-Difluoro-D-Phenylalanine (CAS 923563-53-5)
- Structure: Carbobenzyloxy (Cbz)-protected amino group.
- Molecular Formula: C₁₇H₁₅F₂NO₄.
- Key Differences : The Cbz group facilitates controlled deprotection in peptide synthesis, offering synthetic versatility .
Ester and Amide Derivatives
3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid (CAS 5724-76-5)
- Structure: Pyrrolidinone ring conjugated to propanoic acid.
- Molecular Formula: C₇H₉NO₄.
- Safety data indicate skin and respiratory irritation hazards .
2-[(3,5-Difluorophenyl)formamido]propanoic Acid
- Structure : Formamide linkage at the second carbon.
- Molecular Formula: C₁₀H₉F₂NO₃.
- Key Differences : The amide group increases metabolic stability, favoring applications in protease-resistant drug design .
Biological Activity
2-(2,5-Difluorophenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10F2O2. The compound features a propanoic acid backbone with a difluorophenyl substituent, which contributes to its unique biological properties. The presence of fluorine atoms can enhance lipophilicity and modulate biological interactions.
1. Anti-inflammatory Properties
Research has indicated that this compound exhibits anti-inflammatory activity. It is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential use in treating inflammatory conditions. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
| Study | Methodology | Findings |
|---|---|---|
| Screening against COX-1 and COX-2 | Inhibition of COX-2 was observed at concentrations comparable to established NSAIDs. |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it demonstrated moderate growth inhibition, suggesting its potential as an anticancer agent.
| Cell Line | Inhibition (%) at 10 µM |
|---|---|
| MCF-7 (Breast Cancer) | 15% |
| A549 (Lung Cancer) | 20% |
| HeLa (Cervical Cancer) | 18% |
These results indicate that while the compound shows promise, further optimization is necessary to enhance its efficacy against specific cancer types.
3. Neurotransmitter Modulation
Emerging studies suggest that this compound may influence neurotransmitter systems, particularly glutamate receptors. This modulation could have implications for neurological disorders where glutamate signaling is disrupted.
| Mechanism | Effect |
|---|---|
| Glutamate Receptor Interaction | Potentially enhances or inhibits receptor activity, influencing synaptic transmission. |
Case Studies
Several case studies have explored the pharmacological effects of related compounds that share structural similarities with this compound:
-
Case Study on Antitumor Activity : A study synthesized derivatives of propanoic acids and evaluated their anticancer effects using a panel of human tumor cell lines. The findings indicated that modifications to the phenyl ring significantly impacted biological activity.
- Key Findings : Compounds with electron-withdrawing groups showed enhanced inhibition rates compared to their counterparts with electron-donating groups.
- Neuropharmacological Study : Research on similar compounds indicated their ability to modulate neurotransmitter release in neuronal cultures, suggesting a pathway for developing neuroprotective agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
